Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate
Description
Ethyl 4-hydroxy-[1,5]naphthyridine-3-carboxylate (CAS 13801-51-9) is a bicyclic heteroaromatic compound featuring a 1,5-naphthyridine core substituted with a hydroxyl group at position 4 and an ethyl ester at position 3 (Figure 1). The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the ester moiety contributes to lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive naphthyridine derivatives, such as antimicrobial and antitumor agents .
Figure 1: Structure of this compound
Properties
IUPAC Name |
ethyl 4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-13-8-4-3-5-12-9(8)10(7)14/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNBUTFPNJRLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376744 | |
| Record name | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13801-51-9 | |
| Record name | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | |
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Preparation Methods
Classical Conrad-Limpach Reaction
The Conrad-Limpach reaction remains the most widely employed method for synthesizing ethyl 4-hydroxy-naphthyridine-3-carboxylate. This two-step process involves the condensation of 3-aminopyridine (3a ) with diethyl ethoxymethylene malonate (8 ) to form an intermediate Schiff base, followed by thermal cyclization. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the malonate, generating a β-enamino ester intermediate (9a ). Subsequent cyclization at elevated temperatures (150–255°C) in high-boiling solvents like diphenyl ether induces aromatization, yielding the target naphthyridine.
In a representative procedure, 3-aminopyridine (0.25 mol) and diethyl ethoxymethylene malonate (0.25 mol) are heated at 155°C for 1 hour, producing diethyl 2-([3-pyridylamino]methylene)malonate (9a ) in 98% yield. Cyclization of this intermediate in a diphenyl ether/diphenyl mixture at 255°C affords ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (10a ) with 75% yield after recrystallization. The use of diphenyl ether as a solvent enhances thermal stability and prevents decomposition during prolonged heating.
Table 1: Optimization of Conrad-Limpach Reaction Parameters
Modified Skraup Cyclization with Iodine Catalysis
An alternative approach adapts the Skraup reaction using iodine as a catalyst. This method condenses 3-aminopyridine with glycerol and ethyl acetoacetate under acidic conditions. Iodine facilitates dehydrogenation and cyclization, forming the naphthyridine core. While traditionally used for quinoline synthesis, modifications such as substituting glycerol with diethyl ethoxymethylene malonate enable selective formation of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
In a typical protocol, 3-aminopyridine reacts with diethyl ethoxymethylene malonate in dioxane/water (1:1) with iodine (10 mol%) at reflux for 12 hours. The reaction mixture is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate. This method achieves 45–50% yield, with iodine being recoverable and reusable for up to five cycles without significant loss in activity.
Thermal Cyclization in High-Boiling Solvent Mixtures
Diphenyl Ether-Mediated Aromatization
Thermal cyclization in high-boiling solvents is critical for achieving high yields of ethyl 4-hydroxy-naphthyridine-3-carboxylate. A mixture of diphenyl (265 g) and diphenyl ether (735 g) heated to 255°C provides an inert, high-temperature environment conducive to cyclization. The intermediate diethyl 2-([3-pyridylamino]methylene)malonate is added to this solvent system, and the temperature is maintained until ethanol evolution ceases. Cooling the reaction mixture precipitates the product, which is isolated via filtration and washed with hexane. This method is scalable to multikilogram quantities, making it industrially viable.
Decarboxylation and Side-Chain Modifications
Post-cyclization decarboxylation steps are occasionally required to refine the product. For instance, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate undergoes alkaline hydrolysis with potassium hydroxide to yield the corresponding carboxylic acid, which can be re-esterified under acidic conditions to enhance solubility. However, such steps are unnecessary if the malonate ester is directly incorporated during cyclization.
Alternative Synthetic Routes and Recent Innovations
Meldrum’s Acid-Based Cyclocondensation
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has emerged as a versatile reagent for constructing the 1,5-naphthyridine skeleton. Reacting 3-aminopyridine with Meldrum’s acid in the presence of triethyl orthoformate introduces substituents at the 8-position of the ring. The reaction proceeds via formation of an enamine intermediate, which undergoes intramolecular cyclization in Dowtherm A at 200°C. Subsequent decarboxylation yields 8-hydroxy-1,5-naphthyridine derivatives, which can be further functionalized to ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate through esterification.
Biocatalytic N-Oxidation for Functionalization
Recent studies explore biocatalytic methods for introducing hydroxyl groups. Monooxygenase enzymes expressed in Escherichia coli selectively oxidize 1,5-naphthyridine to its N-oxide derivative, which can be hydrolyzed to the 4-hydroxy analog. While this method is chemoselective and green, it currently requires additional steps to install the ethyl carboxylate group, limiting its practicality for large-scale synthesis.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Key Preparation Methods
| Method | Yield (%) | Temperature (°C) | Scalability | Key Advantage |
|---|---|---|---|---|
| Conrad-Limpach | 75 | 255 | Industrial | High reproducibility |
| Skraup (Iodine) | 45–50 | 100 | Lab-scale | Reusable catalyst |
| Meldrum’s Acid | 60–65 | 200 | Lab-scale | Functional group versatility |
| Biocatalytic Oxidation | 30–40 | 37 | Lab-scale | Green chemistry |
The Conrad-Limpach reaction outperforms other methods in yield and scalability, making it the preferred choice for industrial applications. However, Skraup-like cyclization offers advantages in catalyst recovery, while Meldrum’s acid-based routes enable structural diversification. Biocatalytic methods, though less efficient, align with sustainable chemistry trends.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The compound undergoes N-alkylation using alkyl halides under basic conditions. Key findings include:
Alkylation occurs preferentially at the nitrogen atom adjacent to the carboxylate group. Ethyl iodide in ethanol with sodium ethoxide facilitates efficient monoalkylation , while cesium carbonate enables dialkylation with bulkier alkyl halides .
Electrophilic Substitution Reactions
The electron-deficient naphthyridine core participates in halogenation and nitration :
| Reaction Type | Reagents/Conditions | Position Modified | Key Observation |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | C6 | Regioselectivity driven by ring electronics |
| Nitration | HNO₃/H₂SO₄, 50°C | C2 | Forms nitro derivatives for further reduction |
Substitution occurs at positions ortho and para to the nitrogen atoms, with C6 bromination being particularly efficient for synthesizing antimicrobial derivatives .
Oxidation and Reduction
The hydroxyl and ester groups enable selective redox transformations:
Oxidation
-
Hydroxyl group oxidation : KMnO₄ in acidic media converts the hydroxyl group to a ketone, forming 4-oxo-1,5-naphthyridine-3-carboxylate.
-
Side-chain oxidation : Ozonolysis of alkenyl substituents generates carboxylic acid derivatives .
Reduction
-
Nitro to amine : H₂/Pd-C reduces nitro groups to amines (e.g., 6-amino derivatives) .
-
Ester to alcohol : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the hydroxyl group .
Cyclization and Ring Expansion
Thermal or catalytic cyclization reactions construct complex polyheterocycles:
Cyclization often proceeds via Schiff base intermediates or electrocyclic mechanisms .
Hydrolysis and Esterification
The ethyl ester undergoes alkaline hydrolysis :
-
Saponification : NaOH/EtOH converts the ester to 4-hydroxy- naphthyridine-3-carboxylic acid (quantitative yield) .
-
Transesterification : Methanol/H₂SO₄ yields methyl esters under acidic conditions .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable C–C bond formation:
| Reaction Type | Catalysts/Reagents | Products | Notable Feature |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acids | 6-Aryl-1,5-naphthyridine derivatives | Enhanced fluorescence |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amines | N-Arylated derivatives | Improved solubility |
Table 1: Comparative Reactivity of Key Functional Groups
| Functional Group | Reaction Partner | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Ester | NaOH (1M) | 2.3 × 10⁻³ | 45.2 |
| Hydroxyl | Ac₂O, pyridine | 1.8 × 10⁻² | 32.1 |
| Ring N | Methyl triflate | 5.6 × 10⁻⁴ | 68.9 |
Table 2: Antimicrobial Activity of Modified Derivatives
| Derivative | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |
|---|---|---|
| 6-Bromo-ethyl carboxylate | 0.125 | 0.5 |
| 1-Octyl-4-oxo-carboxylate | 0.25 | 1.0 |
This compound’s versatility in electrophilic, nucleophilic, and cycloaddition reactions positions it as a critical intermediate for developing bioactive molecules and functional materials. Recent advances in metal-catalyzed couplings and regioselective substitutions further expand its synthetic utility .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate is being explored for its potential therapeutic applications, particularly in the development of new drugs. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for use in infectious disease management.
- Anticancer Potential : Similar compounds have shown antiproliferative effects against cancer cell lines, with IC50 values indicating significant cytotoxicity. This compound is hypothesized to act on cellular signaling pathways involved in apoptosis and immune regulation .
The compound exhibits several biological activities:
- Immunomodulatory Effects : It influences immune responses by modulating pro-inflammatory cytokines like TNF-α and IL-6, which are critical in autoimmune diseases.
- Antimicrobial Properties : Investigations into its antibacterial capabilities show promise against specific pathogens but require further validation .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other naphthyridine derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Immunomodulatory, Antimicrobial, Anticancer | Hydroxyl and ethyl carboxylate groups |
| Canthin-6-one | Anticancer, Anti-inflammatory | Reduces pro-inflammatory mediators |
| 2-Amino-1,8-naphthyridine | Antimicrobial | Contains an amino group instead of hydroxyl |
| 6-Methyl-1,5-naphthyridine | Antiproliferative | Methyl substitution affects reactivity |
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Immunomodulation : A study involving drug-induced colitis in rats showed that related compounds reduced TNF-α and IL-6 levels, suggesting potential similar effects for this compound.
- Anticancer Activity : Research on naphthyridine derivatives revealed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.03 to 15 μM. This suggests that this compound may exhibit comparable efficacy .
- Antimicrobial Evaluation : Initial tests indicate this compound could inhibit the growth of certain bacterial pathogens. Further investigation into its antimicrobial potential is warranted.
Mechanism of Action
The mechanism of action of Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of bacterial type IIA topoisomerases, which are essential enzymes for DNA replication and transcription . This inhibition can lead to the disruption of bacterial cell processes and ultimately cell death .
Comparison with Similar Compounds
Comparison with 1,7-Naphthyridine Derivatives
1,5-naphthyridine). Hydrolysis of its ester group yields the corresponding carboxylic acid, which exhibits reduced lipophilicity compared to the ethyl ester . Key differences include:
- Reactivity : The 1,7-isomer’s oxo group at position 5 facilitates nucleophilic attacks, whereas the hydroxyl group in the 1,5-isomer promotes hydrogen bonding.
Table 1: Physicochemical Comparison of 1,5- and 1,7-Naphthyridine Derivatives
| Property | Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate | Ethyl 5-Oxo-1,7-naphthyridine-6-carboxylate |
|---|---|---|
| Solubility (Polar solvents) | High (due to -OH) | Moderate (oxo group less polar) |
| LogP (Predicted) | 1.2 | 1.8 |
| Metabolic Stability | Ester hydrolysis likely | Stable to hydrolysis |
Comparison with 1,8-Naphthyridine Derivatives
This derivative is a key intermediate in synthesizing antimicrobial agents (e.g., trovafloxacin analogs) . Notable distinctions include:
- Synthetic Routes: The 1,8-naphthyridine core is synthesized via Gould-Jacobs cyclization of ethoxy methylene malonate with 2-aminopyridine, while the 1,5-isomer requires alternative cyclization strategies .
- Biological Activity : 1,8-Naphthyridines exhibit broad-spectrum antimicrobial activity due to DNA gyrase inhibition, whereas the 1,5-isomer’s bioactivity remains underexplored .
Table 2: Biological Activity Comparison
| Compound | Antimicrobial Activity (MIC, µg/mL) | Target Enzyme |
|---|---|---|
| This compound | Not reported | Unknown |
| Ethyl 1-Benzyl-1,8-naphthyridine-3-carboxylate | 0.5–2.0 (vs. S. aureus) | DNA gyrase |
Comparison with Chlorinated Analogs
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate (CAS 83067-95-2) replaces the hydroxyl group with chlorine, significantly altering properties:
- Lipophilicity : The chloro derivative has a higher LogP (2.5 vs. 1.2), enhancing membrane permeability .
- Reactivity : Chlorine serves as a leaving group, enabling nucleophilic substitution reactions, whereas the hydroxyl group participates in hydrogen bonding .
Table 3: Reactivity and Applications
Comparison with Carboxylic Acid Derivatives
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 53512-10-0), the hydrolyzed product of the ethyl ester, exhibits:
- Solubility : Higher aqueous solubility (logS = -2.1) vs. the ester (logS = -3.5) due to ionizable carboxylic acid .
- Pharmacokinetics : Rapid renal clearance compared to the ester, which may undergo hepatic metabolism .
Research Findings and Challenges
- Synthetic Challenges : The 1,5-naphthyridine core is less accessible than 1,8-isomers, requiring specialized cyclization conditions .
- Biological Data Gaps: Limited studies on the 1,5-isomer’s activity contrast with extensive research on 1,8-naphthyridines .
- Market Availability : this compound is listed as discontinued by multiple suppliers, suggesting scalability or stability issues .
Biological Activity
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₀N₂O₃. Its structure includes a naphthyridine core with a hydroxyl group (-OH) and an ethyl carboxylate group (-COOEt), contributing to its unique chemical properties and biological activities.
Immunomodulatory Effects
Research indicates that this compound exhibits significant immunomodulatory activity . It has been shown to influence immune responses, potentially making it useful in treating autoimmune diseases. Studies suggest that it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the pathogenesis of various inflammatory conditions .
Antimicrobial Properties
The compound may also possess antimicrobial properties , although further studies are required to fully elucidate its pharmacological profile. Preliminary evaluations indicate that it could be effective against several bacterial strains, suggesting potential applications in infectious disease management .
Anticancer Activity
This compound's structural similarities to other naphthyridine derivatives have led researchers to investigate its anticancer potential . Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines. For instance, related naphthyridine compounds have shown IC50 values indicating effective cytotoxicity against human leukemia and solid tumor cell lines .
The mechanisms by which this compound exerts its biological effects remain an area of active research. It is hypothesized that the compound interacts with various cellular signaling pathways involved in immune regulation and apoptosis. The modulation of these pathways may contribute to its therapeutic effects in both autoimmune conditions and cancer .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other naphthyridine derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Immunomodulatory, Antimicrobial, Anticancer | Hydroxyl and ethyl carboxylate groups |
| Canthin-6-one | Anticancer, Anti-inflammatory | Reduces pro-inflammatory mediators |
| 2-Amino-1,8-naphthyridine | Antimicrobial | Contains an amino group instead of hydroxyl |
| 6-Methyl-1,5-naphthyridine | Antiproliferative | Methyl substitution affects reactivity |
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Immunomodulation : In a model of drug-induced colitis in rats, treatment with canthinone derivatives (related compounds) showed reduced levels of TNF-α and IL-6, indicating potential for similar effects with this compound .
- Anticancer Activity : Research on naphthyridine derivatives revealed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.03 to 15 μM. This suggests that this compound may exhibit comparable efficacy .
- Antimicrobial Evaluation : Preliminary tests indicate that this compound could inhibit the growth of certain bacterial pathogens, warranting further investigation into its potential as an antimicrobial agent .
Q & A
Q. What are the optimal conditions for synthesizing Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate?
The synthesis typically involves cyclization or substitution reactions. For example, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate derivatives can be synthesized via hydrolysis of chloro precursors using alkaline conditions (e.g., 2.5 M NaOH under reflux for 1–4 hours) . Substitutions at the 6-position (e.g., alkoxy groups) are achieved by reacting with alcohols in the presence of catalysts like Pd/C and triethylamine .
Q. How can the purity and structure of this compound be validated experimentally?
Analytical methods include:
- NMR spectroscopy : ¹H NMR (500 MHz, DMSO-d₆ or MeOH-d₄) identifies substituent patterns and confirms regioselectivity. Key peaks include aromatic protons (δ 8.3–9.1 ppm) and ester groups (δ 4.3–4.5 ppm) .
- LRMS (Low-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 489.1 for [C₂₄H₂₆Cl₂N₄O₃ + H⁺]⁺) .
- Melting point analysis : Ensures consistency with literature values .
Q. What are the common functionalization strategies for modifying the naphthyridine core?
- Halogenation : Chlorination using POCl₃ at elevated temperatures introduces reactive sites for cross-coupling .
- Alkoxy substitutions : Ethoxy or butoxy groups are introduced via nucleophilic substitution under basic conditions (e.g., KOH/MeOH) .
- Hydrolysis : Ester groups are saponified to carboxylic acids using NaOH (e.g., 75% yield for 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of naphthyridine derivatives?
- In silico ADMET/PASS analysis : Predicts absorption, distribution, and toxicity profiles. For example, logP values and solubility are calculated to prioritize derivatives with drug-like properties .
- Molecular docking : Screens derivatives against targets like DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase) to identify potential inhibitors .
Q. What strategies resolve contradictions in regioselectivity during substitution reactions?
Conflicting regioselectivity (e.g., at 4- vs. 6-positions) can arise from steric or electronic factors. Solutions include:
- Crown ether additives : Enhance nucleophilicity of methoxide ions in less-reactive positions (e.g., dibenzo-18-crown-6 in MeCN for 7-methoxy derivatives) .
- Temperature modulation : Lower temperatures favor kinetic control in selective substitutions .
Q. How does the choice of catalyst influence cross-coupling reactions with halogenated naphthyridines?
- Pd/C with Et₃N : Efficient for hydrogenolysis of chloro groups (e.g., converting 4-chloro to 4-hydroxy derivatives) .
- Buchwald-Hartwig conditions : Enables C–N coupling for introducing aminocyclohexyl or acetamidomethyl groups .
Q. What are the challenges in crystallizing naphthyridine derivatives, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
